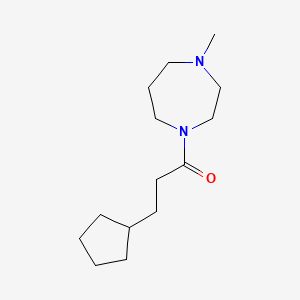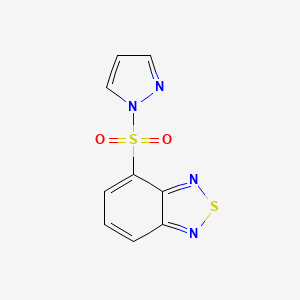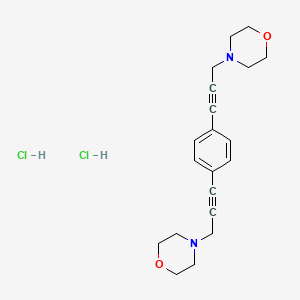
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, also known as CPMD, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of diazepanes, which are a group of organic compounds that have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety and sleep. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is thought to enhance the activity of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter activity in the brain, resulting in its anxiolytic and sedative effects.
Biochemical and physiological effects:
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have a number of biochemical and physiological effects. It has been shown to decrease locomotor activity in animal models, which is consistent with its sedative effects. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been shown to decrease anxiety-like behavior in animal models, which is consistent with its anxiolytic effects. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane in lab experiments is its high potency, which allows for the use of lower doses in animal models. However, one of the limitations of using 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane is its relatively short half-life, which may require frequent dosing in animal models. In addition, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been shown to have some toxicity in high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane. One area of research is the development of more selective GABA-A receptor modulators that can target specific subtypes of the receptor. Another area of research is the development of novel delivery methods for 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane, such as sustained-release formulations, that can improve its pharmacokinetic profile. Finally, 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane may have potential as a therapeutic agent for other neurological disorders, such as depression and schizophrenia, which warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane involves the reaction of 3-cyclopentylpropanoic acid with 4-methyl-1,4-diaminobutane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane as a white solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a promising candidate for the treatment of anxiety disorders and insomnia. 1-(3-cyclopentylpropanoyl)-4-methyl-1,4-diazepane has also been studied for its potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant properties.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-4-10-16(12-11-15)14(17)8-7-13-5-2-3-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPGZPRGZPILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5310998.png)
![5-[3-(allyloxy)phenyl]-4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311015.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5311017.png)
![rel-(1R,3S)-3-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5311023.png)
![7-(2,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5311028.png)
![7-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5311035.png)
![2-butyl-5-imino-6-(4-isopropylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5311049.png)
![4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5311068.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5311073.png)

![2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5311107.png)
![3-(2,6-dichlorophenyl)-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5311115.png)

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)